N-Ethoxycarbonyl-L-phenylalanine

Overview

Description

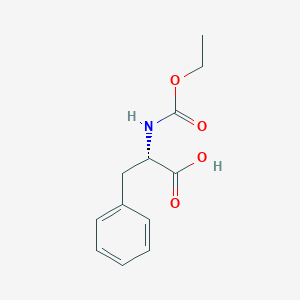

N-Ethoxycarbonyl-L-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the phenylalanine molecule. This compound has the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is commonly used in peptide synthesis and various biochemical research applications.

Mechanism of Action

Target of Action

N-Ethoxycarbonyl-L-phenylalanine is a derivative of the amino acid phenylalanine As a phenylalanine derivative, it may interact with the same biological systems that phenylalanine does, such as the synthesis of neurotransmitters norepinephrine and dopamine .

Mode of Action

Phenylalanine, the parent compound, is known to be a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine

Biochemical Pathways

Phenylalanine is involved in the synthesis of norepinephrine and dopamine , so it’s possible that this compound could affect these pathways.

Result of Action

If it acts similarly to phenylalanine, it could potentially influence the levels of norepinephrine and dopamine in the brain , which are associated with mood regulation and other neurological functions.

Preparation Methods

N-Ethoxycarbonyl-L-phenylalanine can be synthesized through the reaction of L-phenylalanine with ethyl chloroformate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-Ethoxycarbonyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.

Reduction: Reduction reactions can convert the ethoxycarbonyl group to other functional groups, such as amines.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

N-Ethoxycarbonyl-L-phenylalanine is widely used in scientific research, particularly in the fields of:

Chemistry: It is used as a building block in peptide synthesis and as a precursor for various chemical reactions.

Biology: This compound is used in studies involving protein synthesis and enzyme activity.

Industry: This compound is used in the production of various biochemical products and as an intermediate in the synthesis of other compounds

Comparison with Similar Compounds

N-Ethoxycarbonyl-L-phenylalanine can be compared with other phenylalanine derivatives such as:

N-Carbobenzoxy-L-phenylalanine: Similar to this compound but with a carbobenzoxy protecting group.

N-Boc-L-phenylalanine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of an ethoxycarbonyl group.

N-Acetyl-L-phenylalanine: Features an acetyl group as the protecting group.

This compound is unique due to its specific protecting group, which offers different reactivity and stability compared to other derivatives .

Biological Activity

N-Ethoxycarbonyl-L-phenylalanine is a derivative of the essential amino acid phenylalanine, which plays a critical role in various biological processes. This compound has garnered attention for its potential therapeutic applications and its involvement in metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on health, and relevant case studies.

This compound is characterized by the presence of an ethoxycarbonyl group attached to the phenylalanine backbone. This modification enhances its solubility and stability compared to standard phenylalanine. The synthesis typically involves the esterification of L-phenylalanine with ethyl chloroformate, followed by purification processes to yield the desired compound.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Precursor : As a derivative of phenylalanine, it serves as a precursor for neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions .

- Antioxidant Activity : Recent studies have suggested that phenylalanine derivatives may enhance antioxidant defenses. For instance, excessive phenylalanine has been shown to increase the expression of intestinal antioxidant genes in fish models, indicating a potential role in oxidative stress management .

- Amyloid Formation Modulation : Research indicates that L-phenylalanine can self-assemble into amyloid fibrils under certain conditions, which is relevant in neurodegenerative diseases such as phenylketonuria (PKU). This compound may influence this self-assembly process, potentially offering therapeutic avenues for preventing amyloid-related toxicity .

Biological Effects

The biological effects of this compound extend across various systems:

- Cognitive Function : Due to its role in neurotransmitter synthesis, it may improve cognitive performance and mood stabilization.

- Muscle Protein Synthesis : Amino acids like L-phenylalanine are known to activate the mTOR signaling pathway, which is essential for muscle protein synthesis. This suggests that this compound could play a role in muscle recovery and growth .

Case Studies

Several studies have explored the effects of phenylalanine derivatives:

- Phenylketonuria (PKU) Management : A study demonstrated that D-phenylalanine could inhibit the fibril formation of L-phenylalanine aggregates, suggesting a potential therapeutic strategy for managing PKU by preventing neurotoxic amyloid formation .

- Dietary Supplementation in Aquaculture : In juvenile largemouth bass, varying dietary levels of phenylalanine were associated with increased expression of antioxidant genes and improved metabolic responses, highlighting its importance in aquatic nutrition .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(2S)-2-(ethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBBGLSAFZJOMD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.